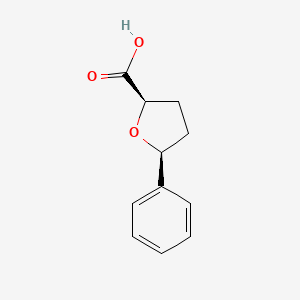
rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans (rac-MMC) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two stereoisomers, or mirror images, of the same molecule. The trans isomer is the form that is most commonly used in scientific research. Rac-MMC is a versatile compound that has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and drug delivery.
Applications De Recherche Scientifique
Rac-MMC has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, as a protein purification agent, and as a drug delivery agent. In enzyme inhibition, rac-MMC has been used to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and glutathione S-transferase (GST), an enzyme involved in detoxification. Rac-MMC has also been used as a protein purification agent, as it has been found to bind to proteins and can be used to separate them from other molecules. Finally, rac-MMC has been used as a drug delivery agent, as it has been found to be able to bind to drugs and carry them to specific locations in the body.
Mécanisme D'action
The mechanism of action of rac-MMC is not fully understood, however, it is believed to act by binding to proteins or enzymes and inhibiting their activity. Rac-MMC has been found to bind to proteins and enzymes, such as cyclooxygenase-2 and glutathione S-transferase, and inhibit their activity. Additionally, rac-MMC has been found to bind to drugs and carry them to specific locations in the body, suggesting that it may act as a drug delivery agent.
Biochemical and Physiological Effects
Rac-MMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and glutathione S-transferase. Additionally, it has been found to bind to proteins and drugs, suggesting that it may act as a protein purification agent and a drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-MMC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a chiral molecule, meaning it can be used to separate enantiomers, or mirror images, of molecules. However, rac-MMC is relatively expensive and can be difficult to handle in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of rac-MMC. One potential direction is the use of rac-MMC as an enzyme inhibitor in drug development. Additionally, rac-MMC could be used to develop more efficient methods of protein purification and drug delivery. Finally, rac-MMC could be used to develop more efficient methods of separating enantiomers of molecules.
Méthodes De Synthèse
Rac-MMC can be synthesized using a variety of methods. The most common method is to react a mixture of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of sodium hydroxide. This reaction results in the formation of rac-MMC and sodium chloride as the byproduct. Other methods of synthesis include the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of zinc chloride, or the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of boron trifluoride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans involves the reaction of (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride. The resulting product is then subjected to racemization using a chiral base, followed by recrystallization to obtain the racemic mixture of methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans.", "Starting Materials": [ "(R)-6-methylmorpholine-2-carboxylic acid", "Methanol", "Hydrochloric acid", "Chiral base" ], "Reaction": [ "1. React (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride.", "2. Subject the resulting product to racemization using a chiral base.", "3. Recrystallize the racemic mixture to obtain rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans." ] } | |
Numéro CAS |
2307780-69-2 |
Nom du produit |
rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans |
Formule moléculaire |
C7H14ClNO3 |
Poids moléculaire |
195.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



